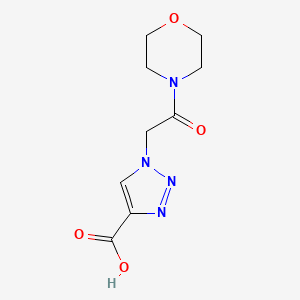
Ácido 1-(2-morfolino-2-oxoetil)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound has a morpholino group attached to the ethyl chain, which is further connected to the triazole ring
Aplicaciones Científicas De Investigación
1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit potential antibacterial activity
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through hydrogen bonding, given the presence of the triazole ring . This interaction could potentially disrupt the normal functioning of the target, leading to its antibacterial effects .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial cell wall synthesis or protein production , which could potentially be the case for this compound as well.
Result of Action
Based on its potential antibacterial activity , it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections.
Action Environment
Similar compounds have been synthesized using environmentally friendly methods , suggesting that this compound may also be stable under various environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach is the reaction of morpholine with chloroacetic acid to form morpholino-2-oxoethyl chloride, which is then reacted with a suitable triazole precursor under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups attached.
Comparación Con Compuestos Similares
1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is compared with other similar compounds, such as:
1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde: This compound has a similar morpholino group but differs in the heterocyclic ring structure.
2-morpholino-2-oxoethyl chloride: A simpler derivative without the triazole ring.
Uniqueness: The presence of the triazole ring in 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid provides unique chemical and biological properties compared to its analogs. The triazole ring is known for its stability and ability to interact with biological targets, making this compound particularly valuable in medicinal chemistry.
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFKLOFLUMDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


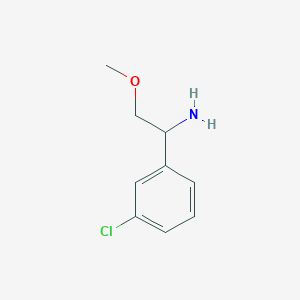
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)
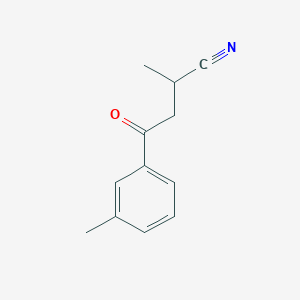

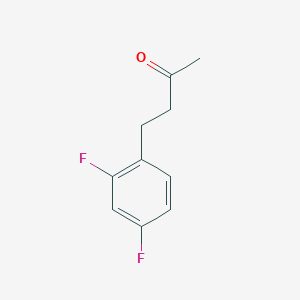

![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
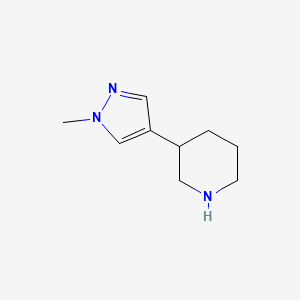
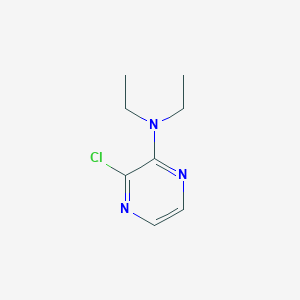
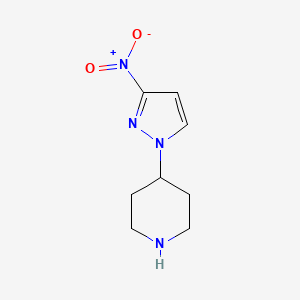
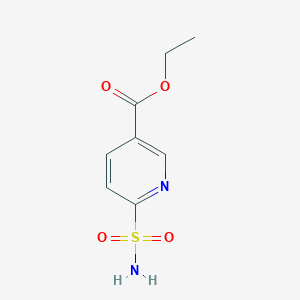
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
